![molecular formula C18H18ClN7O B2843405 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1448043-55-7](/img/structure/B2843405.png)
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
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描述
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H18ClN7O and its molecular weight is 383.84. The purity is usually 95%.
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常见问题
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Coupling 5-chloro-2-methylphenyl groups to the piperazine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Pyridazine-triazole assembly : Introducing the 1H-1,2,4-triazole moiety via cyclization reactions using hydrazines or via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- Carbonyl linkage : Forming the piperazine-1-carbonyl bridge using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF . Yield optimization requires temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents for solubility), and catalyst tuning (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : 1H and 13C NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and aromatic triazole/pyridazine signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+) and fragmentation patterns matching the piperazine-carbonyl and triazole motifs .
- IR spectroscopy : Peaks at ~1650–1700 cm−1 for carbonyl (C=O) and ~3100 cm−1 for triazole N-H stretches .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Screen solvents (DMSO for stock solutions; aqueous buffers with ≤1% Tween-80 for assays) using dynamic light scattering (DLS) .
- Stability : Conduct pH-dependent degradation studies (e.g., 1–14 pH range) with HPLC monitoring. Piperazine derivatives are sensitive to strong acids/bases, requiring neutral buffers for storage .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Pharmacophore modeling : Map the triazole and piperazine groups as hydrogen bond acceptors/donors using software like Schrödinger’s Phase .
- Docking studies : Target receptors (e.g., serotonin or dopamine receptors) via AutoDock Vina, leveraging the compound’s piperazine moiety for π-π stacking .
- QSAR : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with biological activity using Gaussian-based DFT calculations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Re-evaluate activity using standardized assays (e.g., ATP-based viability assays for cytotoxicity) to minimize assay-specific variability .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in IC50 values .
- Target engagement validation : Employ SPR (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic labeling : Use 13C-labeled carbonyl reagents to track piperazine-1-carbonyl formation via 13C NMR .
- Kinetic studies : Monitor triazole cyclization rates under varying temperatures/pH to identify rate-limiting steps .
- Computational reaction pathway analysis : Employ DFT (e.g., Gaussian 16) to model transition states and activation energies for cyclization steps .
Q. What methods address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to reduce side-product carryover .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to optimize aryl-piperazine bond formation .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., triazole formation) with microwave irradiation at 100–120°C for 10–30 minutes .
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c1-13-2-3-14(19)10-16(13)24-6-8-25(9-7-24)18(27)15-4-5-17(23-22-15)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUMXSXIYKYVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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